2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-4(15-6(9)10)1-3(2-14-5)7(11,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHVSBNMGWVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 247.55 g/mol. Its structure includes a pyridine ring substituted with chlorine, difluoromethoxy, and trifluoromethyl groups, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives against bacterial strains and reported that certain substitutions enhance antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 1.56 to 6.25 µg/mL against tested bacterial strains .
Antiprotozoal Activity
The compound has also shown promising antiprotozoal activity. In vitro studies demonstrated that related compounds displayed potent effects against trypomastigotes of Trypanosoma cruzi with IC values as low as 0.37 µM, significantly outperforming standard treatments like benznidazole .
Antitumor Activity
In cancer research, pyridine derivatives have been assessed for their antiproliferative effects. A notable study indicated that certain derivatives exhibited IC values against various cancer cell lines, such as MGC803 and HeLa cells, with values lower than those of established chemotherapeutics like 5-fluorouracil . This suggests potential applications in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Chlorination : Chlorination reactions introduce the chlorine atom into the pyridine ring.
- Fluorination : Subsequent reactions incorporate difluoromethoxy and trifluoromethyl groups.
- Purification : The final product is purified using techniques such as liquid chromatography to ensure high yield and purity.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A comparative study on various pyridine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial properties compared to their non-fluorinated counterparts.
- Antiprotozoal Assessment : Another study focused on the antiprotozoal effects of fluorinated pyridines against T. cruzi, demonstrating superior activity over traditional treatments.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
